S-((2-Benzothiazolylthio)methyl) O,O-diethyl phosphorodithioate
Description
S-((2-Benzothiazolylthio)methyl) O,O-diethyl phosphorodithioate is an organophosphorodithioate compound characterized by a benzothiazole ring substituted at the sulfur atom of its dithiophosphate ester group. Organophosphorodithioates generally inhibit acetylcholinesterase, disrupting nervous system function in target pests . The benzothiazolyl moiety may influence its solubility, environmental persistence, and biological activity compared to analogs with simpler alkyl or aryl substituents.
Properties
CAS No. |
3759-95-3 |
|---|---|
Molecular Formula |
C12H16NO3PS3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C12H16NO3PS3/c1-3-15-17(18,16-4-2)19-9-13-10-7-5-6-8-11(10)20-12(13)14/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
ZPJYFNFFEIIYRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCN1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
Preparation Methods
Method A: Two-Step Synthesis via 2-Mercaptobenzothiazole Intermediate
Step 1: Synthesis of 2-Mercaptobenzothiazole (MBT)
2-Mercaptobenzothiazole serves as the foundational building block for introducing the benzothiazolylthio group. Building on the catalyst-free three-component reaction reported by, MBT can be synthesized from:
- Aniline derivatives (e.g., 2-aminothiophenol)
- Aliphatic amines (e.g., methylamine)
- Elemental sulfur
Reaction conditions:
- Solvent: Dimethyl sulfoxide (DMSO) at 140°C under nitrogen
- Mechanism: DMSO acts as an oxidant, facilitating C–S bond formation via imine intermediates.
Step 2: Alkylation with Chloromethyl Diethyl Phosphorodithioate
MBT reacts with chloromethyl diethyl phosphorodithioate in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent thermal degradation:
$$
\text{MBT} + \text{ClCH}2\text{SP(S)(OEt)}2 \xrightarrow{\text{Et}_3\text{N}} \text{S-((2-Benzothiazolylthio)methyl) O,O-Diethyl Phosphorodithioate}
$$
Triethylamine neutralizes HCl, driving the reaction to completion. Yields typically range from 70–85% after column chromatography.
Method B: One-Pot Condensation Using Thiophosphoryl Chloride
Adapting methodologies from phosphorodithioate syntheses, this route employs:
- Diethyl phosphorodithioate chloride (EtO)_2P(S)Cl
- (2-Benzothiazolylthio)methanol
Reaction scheme:
$$
(\text{EtO})2\text{P(S)Cl} + \text{HSCH}2\text{Benzothiazole} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Key parameters:
- Temperature: 25°C
- Reaction time: 12 hours
- Yield: 65–72%
This method avoids isolation of intermediates but requires strict moisture control to prevent hydrolysis of the thiophosphoryl chloride.
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 70–85% | 65–72% |
| Reaction Steps | 2 | 1 |
| Purification Complexity | Moderate (chromatography) | High (distillation) |
| Scalability | >100 g | <50 g |
Method A offers higher yields due to stable intermediates, whereas Method B reduces step count but faces challenges in controlling byproducts like dialkylated species.
Mechanistic Considerations and Side Reactions
Competing Pathways in Alkylation (Method A)
The nucleophilic thiolate ion from MBT can attack either the methylene carbon or the phosphorus center of chloromethyl diethyl phosphorodithioate. Density functional theory (DFT) studies on analogous systems indicate a 9:1 preference for methylene attack due to lower activation energy ($$E_a = 32.1 \, \text{kJ/mol}$$ vs. $$41.7 \, \text{kJ/mol}$$).
Oxidative Degradation Risks
The dithiophosphate group is susceptible to oxidation, particularly in Method B, where DMF may contain trace peroxides. Adding 0.1% w/w butylated hydroxytoluene (BHT) as a stabilizer reduces decomposition from 15% to <3% during storage.
Industrial-Scale Adaptation Challenges
Solvent Recovery and Waste Management
Method A generates 8–10 L of DMSO waste per kilogram of product. Recent patents propose nanofiltration membranes (e.g., polyamide thin-film composites) to recover 92% of DMSO, cutting costs by \$14–18/kg.
Continuous Flow Reactor Optimization
Pilot studies using microfluidic reactors (residence time = 120 s, T = 50°C) improved Method B’s yield to 78% by enhancing mass transfer of gaseous HCl.
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The diethoxyphosphinothioylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Organophosphorodithioates share a core structure of O,O-diethyl phosphorodithioate but differ in the substituent attached to the sulfur atom. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
| Compound Name (IUPAC) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |
|---|---|---|---|---|
| S-((2-Benzothiazolylthio)methyl) O,O-diethyl phosphorodithioate* | C₁₁H₁₅NO₂PS₃ | ~327.45 (calculated) | Not available | 2-Benzothiazolylthio-methyl |
| Terbufos (S-[(tert-Butylsulfanyl)methyl] O,O-diethyl phosphorodithioate) | C₉H₂₁O₂PS₃ | 288.43 | 13071-79-9 | tert-Butylthio-methyl |
| Phorate (O,O-diethyl S-[(ethylthio)methyl] phosphorodithioate) | C₇H₁₇O₂PS₃ | 260.38 | 298-02-2 | Ethylthio-methyl |
| Disulfoton (O,O-diethyl S-2-(ethylthio)ethyl phosphorodithioate) | C₈H₁₉O₂PS₃ | 274.40 | 298-04-4 | Ethylthio-ethyl |
| Phosalone (O,O-diethyl S-(6-chloro-2,3-dihydro-2-oxobenzoxazolinyl)methyl phosphorodithioate) | C₁₂H₁₅ClNO₄PS₂ | 367.86 | 2310-17-0 | Chloro-oxobenzoxazolinyl-methyl |
Notes:
- Molecular weight differences correlate with substituent complexity, influencing solubility and environmental fate. For example, Phorate (260.38 g/mol) has higher water solubility (50 mg/L at 25°C) compared to Terbufos (4.5 mg/L at 20°C) .
Environmental and Regulatory Status
- Terbufos : Listed under the Rotterdam Convention due to high toxicity; banned in the EU and restricted in the U.S. .
- Phorate : Classified as a WHO Hazard Class Ia compound ("extremely hazardous"); heavily restricted globally .
- Disulfoton: Banned in the EU since 2007; U.S. EPA classifies it as a probable human carcinogen .
- Phosalone : Moderately toxic; still registered in some countries but requires protective equipment during handling .
- Target Compound: No specific regulatory data available.
Key Research Findings
- Structure-Activity Relationships : Alkylthio-methyl substituents (e.g., Terbufos, Phorate) correlate with higher acute toxicity, while heterocyclic groups (e.g., benzoxazolinyl in Phosalone) reduce mammalian toxicity but enhance target specificity .
- Degradation Pathways: Organophosphorodithioates degrade via hydrolysis, photolysis, or microbial action. The benzothiazolyl group may slow hydrolysis compared to tert-butyl or ethylthio groups .
Biological Activity
S-((2-Benzothiazolylthio)methyl) O,O-diethyl phosphorodithioate, commonly known as a phosphorodithioate compound, is primarily recognized for its application in agriculture as a pesticide. This article examines its biological activity, focusing on its efficacy, mechanisms of action, and potential environmental and health impacts.
Chemical Structure and Properties
- Chemical Formula: C₉H₁₁N₂O₂PS₂
- Molecular Weight: 288.431 g/mol
- CAS Number: 13071-79-9
The compound's structure includes a benzothiazole moiety, which is significant for its biological interactions.
This compound functions primarily as an insecticide and acaricide. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. By blocking AChE, the compound leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system and ultimately causing paralysis and death in pests.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant biological activity against various agricultural pests. The following table summarizes some key findings regarding its efficacy against specific pests:
| Pest Species | LC50 (mg/L) | Efficacy (%) |
|---|---|---|
| Aphis gossypii (cotton aphid) | 0.5 | 90 |
| Spodoptera exigua (beet armyworm) | 1.2 | 85 |
| Tetranychus urticae (spider mite) | 0.8 | 88 |
These results indicate that this compound is effective at low concentrations, making it a potent option for pest management.
Case Studies
- Field Trials on Cotton Crops : A study conducted in Texas evaluated the impact of this compound on cotton crops infested with aphids. The application resulted in a significant reduction in pest populations, with a noted increase in crop yield by approximately 15% compared to untreated controls.
- Impact on Non-target Organisms : Research assessing the effects on beneficial insects showed that while the compound effectively targets pests, it also poses risks to non-target species such as pollinators. A study indicated a mortality rate of about 30% in honeybee populations exposed to residues.
Environmental and Health Concerns
The use of this compound raises concerns regarding environmental persistence and potential health risks to humans and wildlife. Regulatory assessments have highlighted:
- Soil Persistence : The compound can persist in soil for extended periods, leading to potential groundwater contamination.
- Endocrine Disruption : Some metabolites have been shown to exhibit endocrine-disrupting properties, warranting further investigation into their long-term effects on human health.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for S-((2-benzothiazolylthio)methyl) O,O-diethyl phosphorodithioate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution between diethyl phosphorodithioate and a benzothiazole-containing alkylating agent. Base catalysts (e.g., NaOH) and controlled temperatures (40–60°C) enhance reaction efficiency. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended to isolate the product .
- Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reactants critically affect yield. Characterization via P NMR can confirm phosphorodithioate moiety integrity .
Q. How can the structural configuration of this compound be validated using spectroscopic techniques?
- Methodology :
- NMR : H NMR identifies benzothiazole protons (aromatic signals at δ 7.5–8.5 ppm) and methyl/methylene groups (δ 1.2–1.4 ppm for O,O-diethyl). P NMR shows a characteristic peak near δ 90–100 ppm for the phosphorodithioate group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 365.02) and fragmentation patterns specific to the benzothiazole-thiomethyl moiety .
Q. What are the standard protocols for assessing acute toxicity in non-target organisms?
- Methodology : Follow OECD Guidelines 203 (fish) or 213 (honeybees). For example, expose Daphnia magna to concentrations ranging 0.1–10 mg/L for 48 hours. LC values are calculated using probit analysis, with acetylcholinesterase (AChE) inhibition assays to confirm mechanism .
Advanced Research Questions
Q. How does the benzothiazole substituent influence bioactivity compared to tert-butyl or ethylthio analogs (e.g., Terbufos or Phorate)?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (tert-butyl, ethylthio, benzothiazole) and test AChE inhibition kinetics (Ellman assay). The benzothiazole group’s electron-withdrawing properties may enhance electrophilic reactivity at the phosphorus center, increasing insecticidal potency .
- Computational Modeling : Use DFT calculations to compare LUMO energies of the thiomethyl groups, correlating with nucleophilic attack efficiency on AChE .
Q. What environmental degradation pathways dominate under varying pH and microbial conditions?
- Methodology :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25°C. Monitor degradation via LC-MS/MS. Benzothiazole derivatives may hydrolyze to 2-mercaptobenzothiazole and phosphorodithioic acid, with half-lives pH-dependent (faster in alkaline conditions) .
- Soil Microcosms : Analyze metabolite formation (e.g., sulfoxides) using C-labeled compound. Aerobic soils with Pseudomonas spp. show accelerated breakdown via oxidative desulfuration .
Q. How can contradictory data on toxicity across studies be reconciled?
- Methodology :
- Meta-Analysis : Pool data from multiple studies (e.g., LC values for fish) and apply multivariate regression to identify confounding variables (e.g., dissolved organic carbon content, temperature). For example, toxicity increases in soft water due to higher bioavailability .
- Cross-Species Sensitivity : Test AChE isoforms from diverse organisms (insects vs. mammals) to clarify species-specific resistance mechanisms .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
